Product packaging for UDP-alpha-D-galactofuranose(2-)(Cat. No.:)

UDP-alpha-D-galactofuranose(2-)

Cat. No.: B1264646
M. Wt: 564.29 g/mol
InChI Key: ZQLQOXLUCGXKHS-SIAUPFDVSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biological Significance of Nucleotide Sugars in Glycobiology

Nucleotide sugars are the activated forms of monosaccharides, serving as essential donors in the biosynthesis of glycoconjugates—complex carbohydrates linked to proteins or lipids. glycodepot.comwikipedia.org These reactions, catalyzed by enzymes known as glycosyltransferases, are fundamental to a vast number of biological processes, including cell-cell communication, immune responses, and the structural integrity of cell walls. The nucleotide portion of the molecule, such as uridine (B1682114) diphosphate (B83284) (UDP), provides the necessary energy for the transfer of the sugar moiety to an acceptor molecule. taylorandfrancis.com The diversity of nucleotide sugars allows for the creation of a wide array of complex and functionally diverse glycoconjugates.

Distinct Role of UDP-alpha-D-galactofuranose(2-) as a Precursor in Glycoconjugate Biosynthesis

UDP-alpha-D-galactofuranose(2-) is a specific type of nucleotide sugar where the galactose is in its five-membered furanose ring form, as opposed to the more common six-membered pyranose form. researchgate.netnih.gov This seemingly subtle structural difference is of profound biological importance. UDP-alpha-D-galactofuranose(2-) serves as the direct donor of galactofuranose (Galf) residues for the synthesis of various glycoconjugates, including glycoproteins and glycolipids, in many non-mammalian organisms. researchgate.netnih.gov

The biosynthesis of UDP-alpha-D-galactofuranose(2-) is a critical step, originating from UDP-alpha-D-galactopyranose (UDP-Galp) through the action of the enzyme UDP-galactopyranose mutase (UGM). nih.govnih.gov This enzyme catalyzes the contraction of the pyranose ring to the furanose form. nih.gov The resulting UDP-alpha-D-galactofuranose(2-) is then utilized by specific galactofuranosyltransferases to incorporate Galf residues into growing glycan chains. nih.gov This metabolic pathway is absent in mammals, making the enzymes involved, particularly UGM, attractive targets for the development of novel antimicrobial drugs. nih.govnih.gov

Occurrence and Distribution of D-Galactofuranose Residues in Pathogens

D-galactofuranose (Galf) residues, and by extension their precursor UDP-alpha-D-galactofuranose(2-), are found in a remarkable variety of pathogenic microorganisms. researchgate.net The presence of Galf-containing glycoconjugates on the cell surface of these pathogens is often crucial for their viability, virulence, and ability to evade the host immune system. nih.govnih.gov

The following table provides an overview of some key pathogens known to incorporate D-galactofuranose into their cellular structures:

Pathogen GroupExamplesSignificance of Galactofuranose
Bacteria Mycobacterium tuberculosis, Klebsiella pneumoniae, Escherichia coliEssential component of the cell wall, contributing to structural integrity and pathogenesis. nih.govnih.govnih.gov
Fungi Aspergillus fumigatus, Penicillium species, Trichophyton speciesImportant for cell wall organization, morphogenesis, and drug resistance. nih.govoup.commdpi.com
Protozoan Parasites Leishmania species, Trypanosoma cruziComponent of surface glycoconjugates like lipophosphoglycan (LPG) and glycoinositolphospholipids (GIPLs), which are critical for parasite survival and infectivity. oup.comnih.gov

The unique presence of the galactofuranose metabolic pathway in these pathogens highlights its potential as a target for therapeutic intervention. By specifically inhibiting the synthesis or incorporation of Galf, it may be possible to develop new drugs that are effective against a broad range of infectious agents while having minimal impact on the human host. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O17P2-2 B1264646 UDP-alpha-D-galactofuranose(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O17P2-2

Molecular Weight

564.29 g/mol

IUPAC Name

[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C15H24N2O17P2/c18-3-5(19)12-9(22)11(24)14(32-12)33-36(28,29)34-35(26,27)30-4-6-8(21)10(23)13(31-6)17-2-1-7(20)16-15(17)25/h1-2,5-6,8-14,18-19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,16,20,25)/p-2/t5-,6-,8-,9-,10-,11-,12+,13-,14-/m1/s1

InChI Key

ZQLQOXLUCGXKHS-SIAUPFDVSA-L

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(O3)C(CO)O)O)O)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Udp Alpha D Galactofuranose 2

UDP-galactopyranose Mutase (UGM) Activity in UDP-alpha-D-galactofuranose(2-) Formation

The synthesis of UDP-Galf is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM), which facilitates the isomerization of UDP-alpha-D-galactopyranose (UDP-Galp) to UDP-Galf. nih.govescholarship.org This conversion involves a unique ring contraction from a six-membered pyranose ring to a five-membered furanose ring. nih.govescholarship.orgyoutube.com The equilibrium of this reaction favors the pyranose form, with an approximate 11:1 ratio of UDP-Galp to UDP-Galf. nih.gov

Mechanism of Pyranose-to-Furanose Ring Contraction Catalyzed by UGM

The catalytic mechanism of UGM is a non-redox process, which is atypical for a flavoenzyme. nih.govescholarship.org The proposed mechanism involves the reduced form of the flavin adenine (B156593) dinucleotide (FAD) cofactor acting as a nucleophile. nih.govnih.gov The key steps are as follows:

Nucleophilic Attack: The N5 atom of the reduced FAD attacks the anomeric carbon (C1) of the galactose moiety of UDP-Galp. nih.govnih.gov This leads to the cleavage of the bond between the anomeric carbon and the UDP leaving group, forming a covalent flavin-galactose adduct. nih.govnih.gov

Iminium Ion Formation: The formation of the flavin-sugar adduct proceeds through an iminium ion intermediate. nih.govresearchgate.netkiesslinglab.com

Product Release: Finally, UDP attacks the flavin-galactofuranose adduct, releasing the product, UDP-Galf. nih.gov

Kinetic Characterization and Substrate Binding of UGM Enzymes

The kinetic properties of UGM have been investigated for enzymes from various organisms. The Michaelis-Menten constant (KM) and catalytic rate constant (kcat) vary depending on the source of the enzyme and the substrate used. For instance, the UGM from Aspergillus fumigatus (AfUGM) exhibits a much lower kcat when using the non-natural substrate UDP-arabinofuranose (UDP-Araf) compared to its natural substrate UDP-Galf. nih.govacs.org

Substrate binding occurs in a pocket adjacent to the FAD cofactor. nih.gov The uridine (B1682114) portion of the substrate binds tightly in a pocket lined with conserved residues. nih.gov Interestingly, the reduced form of UGM shows a higher preference for binding its natural substrate, UDP-Galp, over the structurally similar UDP-glucose (UDP-Glc). nih.gov

Enzyme SourceSubstrateKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Reference
Aspergillus fumigatus (Wild-type)UDP-Galf130 ± 1014 ± 0.31.1 x 10⁵ acs.org
Aspergillus fumigatus (Wild-type)UDP-Araf24 ± 40.020 ± 0.0018.3 x 10² acs.org
Trypanosoma cruziUDP-Galf65 ± 121.2 ± 0.11.8 x 10⁴ nih.gov
Brugia malayiUDP-Galp~51.15~0.021- researchgate.net

Utilization of UDP-alpha-D-galactofuranose(2-) by Galactofuranosyltransferases (GalfTs)

Once synthesized, UDP-Galf serves as the donor substrate for a family of enzymes known as galactofuranosyltransferases (GalfTs). These enzymes are responsible for incorporating galactofuranose residues into a variety of glycoconjugates, including polysaccharides and glycoproteins, which are often essential components of the cell walls of pathogenic microorganisms. nih.govnih.gov

Glycosyl Transfer Mechanisms in GalfT-Mediated Polysaccharide and Glycoprotein Synthesis

GalfTs catalyze the transfer of the galactofuranosyl moiety from UDP-Galf to an acceptor molecule. nih.gov Most GalfTs are inverting enzymes, meaning the anomeric configuration of the transferred sugar is inverted from alpha in the UDP-Galf donor to beta in the resulting glycosidic linkage. nih.govnih.gov This transfer typically occurs via a single-displacement, SN2-like mechanism, where a nucleophilic hydroxyl group on the acceptor molecule directly attacks the anomeric carbon of the donor substrate. nih.gov

For example, the enzyme GfsA from Aspergillus fumigatus specifically transfers a β-Galf residue to the 5'-hydroxyl group of a terminal β-galactofuranosyl residue on the acceptor. nih.gov This reaction is facilitated by specific amino acid residues in the active site that act as a general base to deprotonate the acceptor's hydroxyl group, enhancing its nucleophilicity. nih.gov

Specificity for Alpha-D-Galactofuranosyl Donor Substrates

GalfTs exhibit a high degree of specificity for their donor substrate, UDP-alpha-D-galactofuranose. nih.govnih.gov While some galactosyltransferases can utilize both UDP-Galp and UDP-Galf, many are exclusively active with the furanose form. nih.gov The structural basis for this specificity lies in the precise arrangement of amino acid residues within the enzyme's active site, which form specific hydrogen bonds and other interactions with the furanose ring and the UDP moiety of the donor substrate. nih.gov

The specificity of GalfTs also extends to the acceptor substrate and the type of linkage formed. For instance, some mycobacterial GalfTs are bifunctional, capable of forming both β-(1→5) and β-(1→6) linkages, while others, like GfsA, are specific for a single linkage type. nih.govnih.gov

Formation of Specific Glycosidic Linkages (e.g., β-(1→5) and β-(1→6))

The biosynthesis of UDP-Galf begins with the conversion of UDP-galactopyranose (UDP-Galp) to UDP-Galf, a reaction catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM). nih.gov This isomerization represents the first committed step to incorporating Galf into cellular structures. nih.gov Once synthesized, UDP-Galf serves as the donor substrate for galactofuranosyltransferases, enzymes that catalyze the transfer of the Galf moiety to acceptor molecules, forming specific glycosidic bonds. The formation of β-(1→5) and β-(1→6) linkages are critical for the assembly of galactan polymers in the cell walls of various organisms, particularly in mycobacteria. nih.gov

The synthesis of these linkages is primarily carried out by a class of enzymes known as galactofuranosyltransferases. In pathogenic fungi like Aspergillus fumigatus, a β-(1→5)-galactofuranosyltransferase, GfsA, has been identified as essential for the synthesis of β-(1→5)-galactofuranosyl oligosaccharides that are incorporated into the cell wall. acs.orgnih.gov In mycobacteria, the assembly of the cell wall galactan, which is composed of alternating β-(1→5) and β-(1→6) galactofuranosyl residues, is orchestrated by two bifunctional galactofuranosyltransferases, GlfT1 and GlfT2. nih.gov

These enzymes exhibit specificity for both the donor substrate, UDP-Galf, and the acceptor molecule, which is a growing galactan chain. The processive nature of enzymes like GlfT2 allows for the sequential addition of Galf residues, leading to the elongation of the polysaccharide chain with alternating linkages. nih.gov

Enzyme NameOrganismLinkage FormedDonor SubstrateAcceptor Substrate
GfsA Aspergillus fumigatusβ-(1→5)UDP-alpha-D-galactofuranoseβ-galactofuranoside
GlfT1 Mycobacterium tuberculosisβ-(1→5) and β-(1→6)UDP-alpha-D-galactofuranoseGrowing galactan chain
GlfT2 Mycobacterium tuberculosisβ-(1→5) and β-(1→6)UDP-alpha-D-galactofuranoseGrowing galactan chain

Recent structural and mechanistic studies have provided significant insights into the function of these galactofuranosyltransferases. For instance, the crystal structure of GfsA from Aspergillus fumigatus complexed with a manganese ion, UDP, and a β-galactofuranose molecule has revealed a dimeric structure with a unique active site groove. acs.orgnih.gov This structural information, combined with site-directed mutagenesis studies, has helped to elucidate the catalytic mechanism and substrate recognition by GfsA, specifically how it facilitates the transfer of a β-galactofuranosyl residue to the 5'-OH of another β-galactofuranose. acs.orgnih.gov

In the case of mycobacterial GlfT2, kinetic analyses using synthetic analogs of UDP-Galf have been instrumental in probing the enzyme-substrate interactions. nih.gov These studies have shown that the donor substrate-binding pocket is sterically constrained. nih.gov Furthermore, investigations with deoxy analogs of UDP-Galf have highlighted the critical role of the C-3 hydroxyl group of the donor substrate in orienting it for efficient catalysis, while the C-6 hydroxyl group is not essential for substrate activity. nih.gov A significant finding from this research is that the modification of the terminal C-5 or C-6 hydroxyl groups of the acceptor galactan chain results in "dead-end" products that can no longer serve as acceptors for GlfT2. nih.gov This indicates that the enzyme requires dual recognition of both these hydroxyl groups for its processive activity. nih.gov

EnzymeResearch FindingImplication
GfsA Crystal structure reveals a dimeric form with a specific active site groove. acs.orgnih.govProvides a basis for understanding the catalytic mechanism and for the design of specific inhibitors.
GlfT2 Kinetic analysis with UDP-Galf analogs shows a sterically crowded donor substrate binding pocket. nih.govSuggests that bulky modifications to the donor substrate would likely inhibit enzyme activity.
GlfT2 Deoxy analogs of UDP-Galf indicate the C-3 hydroxyl is important for substrate orientation, but not recognition. nih.govOffers insights into the specific interactions that govern catalytic efficiency.
GlfT2 Modification of terminal C-5 or C-6 hydroxyls of the acceptor chain halts further elongation. nih.govDemonstrates the requirement of dual recognition for the enzyme's processive polymerization.

Structural and Mechanistic Enzymology of Udp Alpha D Galactofuranose 2 Processing Enzymes

Structural Biology of UDP-galactopyranose Mutase (UGM)

UGM catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-Galf, a unique ring contraction reaction. nih.govwikipedia.org This is the first committed step in Galf metabolism, making UGM a critical enzyme for the production of Galf-containing molecules. nih.gov

X-ray Crystallographic Analysis of UGM

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of UGM from various organisms, including Mycobacterium tuberculosis, Deinococcus radiodurans, and Aspergillus fumigatus. nih.govnih.govresearchgate.net These studies have revealed a novel protein fold. nih.govst-andrews.ac.uk For instance, the crystal structure of UGM from Deinococcus radiodurans in complex with its substrate UDP-Galp has been determined at resolutions of 2.36 Å and 2.50 Å for the oxidized and reduced FAD-bound forms, respectively. researchgate.net Similarly, structures of the M. tuberculosis enzyme have been solved, providing a basis for understanding its function and for inhibitor design. acs.org The Protein Data Bank (PDB) contains several solved structures for this class of enzymes, with accession codes such as 1I8T, 1V0J, 1WAM, 2BI7, and 2BI8. wikipedia.org

Active Site Architecture and Flavin Environment

The active site of UGM is located in a cleft lined with conserved residues and is adjacent to the flavin adenine (B156593) dinucleotide (FAD) cofactor. st-andrews.ac.uknih.gov The enzyme requires the flavin to be in a reduced state for activity. st-andrews.ac.uknih.gov The catalytic mechanism is proposed to involve a covalent flavin-galactose adduct. nih.govacs.org In the reduced substrate complex of UGM, the C1 of the galactose substrate is positioned 3.6 Å from the nucleophilic N5 atom of the flavin, an orientation that supports a covalent catalytic mechanism. nih.govacs.org The uridine (B1682114) moiety of the substrate binds tightly in a pocket lined with conserved residues, orienting the galactose towards the flavin. nih.gov

Protein Conformational Changes upon Substrate Binding

Substrate binding to UGM induces significant conformational changes. nih.gov A mobile loop, often referred to as a "flap," closes over the active site upon ligand binding. nih.govnih.gov This movement, which can be as large as 11 Å to 15 Å, buries the substrate and the isoalloxazine ring of FAD, creating a protected environment for catalysis. nih.gov This closure brings key catalytic residues into proximity with the substrate and is essential for the formation of the active enzyme-substrate complex. nih.govnih.gov

Elucidation of Catalytic Residues and Functional Domains

UGM is a multi-domain protein. nih.gov Domain 2 is responsible for binding the uridine part of the substrate and for dimerization. nih.gov This domain also contains the mobile active site flap. nih.gov Mutagenesis studies have identified several key residues crucial for catalysis. For example, in the Aspergillus fumigatus UGM, mutations of residues such as F66, Y104, Q107, N207, and Y317 led to a significant decrease in catalytic efficiency. nih.gov These residues are important for stabilizing the transition state and properly positioning the substrate for the reaction. nih.gov Specifically, Asn207 helps to stabilize the closed conformation of the active site, while Tyr317 is involved in positioning the uridine ring. nih.gov

Structural Biology of Galactofuranosyltransferases (GalfTs)

GalfTs are a family of glycosyltransferases that catalyze the transfer of a galactofuranose residue from a UDP-Galf donor to an acceptor molecule, leading to the formation of galactan polymers. nih.govmdpi.com

Crystal Structures of Key GalfTs (e.g., GlfT2 from Mycobacterium tuberculosis, GfsA from Aspergillus fumigatus)

The crystal structure of GlfT2 from Mycobacterium tuberculosis, a key enzyme in the synthesis of the galactan portion of the mycobacterial cell wall, has been determined at 2.45 Å resolution. nih.gov The structure reveals a multi-domain architecture with a central GT-A fold flanked by an N-terminal β-barrel domain and two C-terminal α-helical domains. nih.gov GlfT2 assembles into a C4-symmetric homotetramer. nih.gov The structure of GlfT2 in complex with UDP has also been elucidated, revealing a unique mode of nucleotide recognition. nih.gov

The crystal structure of GfsA from Aspergillus fumigatus, a β-(1→5)-galactofuranosyltransferase, has been solved in a complex with manganese (Mn²⁺), UDP, and a galactofuranose molecule. nih.gov GfsA exhibits a typical GT-A fold domain and a unique N- and C-terminal domain that facilitates dimerization. nih.gov The active site cavity of GfsA is formed by several residues, including Y235, D261, Q295, F299, I302, F304, P333, D335, D360, H379, H380, and W384. nih.gov The UDP molecule is coordinated by Mn²⁺ and interacts with a conserved DXD motif (D260, D262, and H379). nih.gov

Multidomain Organization and Oligomeric States (e.g., Dimeric, Tetrameric Structures)

Enzymes that process UDP-alpha-D-galactofuranose(2-) exhibit a variety of multidomain architectures and oligomeric assemblies, which are crucial for their stability, regulation, and catalytic function. These complex structures are often essential for creating the proper active site geometry and for interactions with substrates and other cellular components.

A prominent example is the galactofuranosyltransferase GfsA from the pathogenic fungus Aspergillus fumigatus. Structural analysis reveals that GfsA exists as a dimer. nih.gov Each monomer consists of a typical GT-A fold domain, a common structural motif in glycosyltransferases, but also possesses a unique domain formed by its N- and C-termini. The N-terminal portion of this unique domain interacts with the GT-A fold of the adjacent monomer, mediating the dimerization process. nih.gov This dimeric arrangement is not merely a structural feature but is highly conserved among GfsA orthologs in other fungi, suggesting a functional significance. nih.gov

Similarly, UDP-galactopyranose mutase (UGM), the enzyme responsible for the synthesis of UDP-alpha-D-galactofuranose(2-) from UDP-galactopyranose, displays diverse quaternary structures depending on its origin. nih.govnih.gov Bacterial UGMs predominantly form dimers, although higher-order assemblies like decamers have been suggested. nih.gov In contrast, eukaryotic UGMs can exist as both monomers and tetramers. nih.gov These differences in oligomeric states are attributed to additional secondary structure elements present in the larger eukaryotic enzymes. nih.govnih.gov

Other related enzymes in galactose metabolism also form multimeric complexes. Human galactose-1-phosphate uridylyltransferase (GALT), for instance, functions as a homodimer. nih.gov Human UDP-glucose 6-dehydrogenase, which produces a precursor for glycosaminoglycan synthesis, adopts a more complex disc-shaped hexameric structure, which is best described as a trimer of homodimers. nih.gov The ability of the galactofuranosyltransferase GlfT2 from Mycobacterium tuberculosis to form a tetrameric assembly has also been noted, which may have implications for its processivity in synthesizing long galactan chains. researchgate.net

Table 1: Oligomeric States of UDP-alpha-D-galactofuranose(2-) Processing and Related Enzymes

Enzyme Organism/Group Oligomeric State Reference
GfsA Aspergillus fumigatus (Fungi) Dimer nih.gov
UGM Bacteria Dimer, possibly Decamer nih.gov
UGM Eukaryotes Monomer, Tetramer nih.gov
GlfT2 Mycobacterium tuberculosis Tetramer researchgate.net
GALT Human Homodimer nih.gov
hUGDH Human Trimer of Homodimers (Hexamer) nih.gov

Substrate Recognition and Binding Modes for UDP-alpha-D-galactofuranose(2-) and Acceptors

The specificity of enzymes for their substrates, including the donor UDP-alpha-D-galactofuranose(2-) and various acceptor molecules, is dictated by the precise architecture of their active sites. Structural studies have provided detailed insights into the molecular interactions that govern substrate recognition and binding.

In the galactofuranosyltransferase GfsA, the active site is a well-defined groove that accommodates the donor substrate, a manganese ion (Mn²⁺), and the acceptor sugar. nih.gov The binding of the UDP-alpha-D-galactofuranose(2-) donor is a multi-point interaction event. The UDP moiety is coordinated through several key residues. The diphosphate (B83284) group interacts with a conserved DXD motif (in A. fumigatus GfsA, residues D260 and D262) and other residues like H379, W384, H380, and S383. nih.gov The uracil (B121893) base is specifically recognized and held in place by interactions with amino acids such as A173, R178, F231, I259, and D261. nih.gov The acceptor, a β-galactofuranose molecule, binds within a depression in the active site, where it forms crucial hydrogen bonds with the side chains of aspartate residues D335 and D360. nih.gov

For UDP-galactopyranose mutase (UGM), the active site is located in a cleft adjacent to its flavin cofactor. nih.govnih.gov The uridine portion of the substrate binds tightly within a pocket lined by conserved residues. nih.gov The enzyme demonstrates a clear preference for its natural substrate, UDP-galactopyranose, over the structurally similar UDP-glucose, particularly when the flavin cofactor is in its active, reduced state. nih.gov This discrimination arises from differences in the orientation of the sugar moieties within the active site. While the uridine component binds similarly for both, the orientation of the galactose sugar of the natural substrate is positioned for catalysis, whereas the glucose ring of UDP-glucose is not. nih.gov Aromatic residues within the active site are thought to contribute to the stabilization of substrate binding. nih.gov

Table 2: Key Residues in GfsA from A. fumigatus for Substrate Binding

Substrate Moiety Interacting GfsA Residues Type of Interaction Reference
UDP (Phosphate Group) D260, D262, H379, W384, H380, S383 Coordination with Mn²⁺, H-bonds nih.gov
UDP (Uracil Moiety) A173, R178, F231, I259, D261 H-bonds, van der Waals nih.gov
Acceptor (β-Galf) D335, D360 Hydrogen Bonds nih.gov

Mechanistic Basis for Linkage Specificity in GalfT Activity

The precise formation of a specific glycosidic linkage by a galactofuranosyltransferase (GalfT) is a hallmark of its catalytic activity. This linkage specificity is determined by the exact positioning of the acceptor substrate relative to the donor sugar within the enzyme's active site. The mechanism typically proceeds via an Sₙ2-like single-displacement reaction. nih.gov

The β-(1→5)-galactofuranosyltransferase GfsA provides a clear model for understanding linkage specificity. In its active site, specific amino acid residues orchestrate the reaction to ensure that only a β-(1→5) linkage is formed. nih.gov The residue D360 plays a critical role in orienting the acceptor substrate by forming a hydrogen bond with its 3'-hydroxyl group. nih.gov Meanwhile, D335 functions as the catalytic base. It abstracts a proton from the 5'-hydroxyl group of the acceptor galactofuranose, activating it as a nucleophile. nih.gov

This activated 5'-oxygen then attacks the anomeric carbon (C1) of the donor UDP-alpha-D-galactofuranose(2-), displacing the UDP leaving group from the opposite face and resulting in an inversion of stereochemistry at the anomeric center. nih.gov The enzyme's structure sterically favors this specific reaction. Modeling of the enzyme-substrate complex shows that the distance between the acceptor's 5'-OH group and the anomeric carbon of the donor is an optimal 3.0 Å. In contrast, the distance to the 6'-OH group is 5.9 Å, a distance far too great for effective nucleophilic attack. nih.gov This spatial constraint is the primary determinant for the enzyme's strict β-(1→5) linkage specificity.

In a more complex case, the mycobacterial enzyme GlfT2 is capable of generating alternating β-(1→5) and β-(1→6) linkages using only a single active site. researchgate.net This suggests a more sophisticated mechanism, likely involving subtle conformational changes or movements of the growing acceptor chain within the active site to present either the 5'-OH or 6'-OH group for sequential transfers.

Cellular and Molecular Functions of Udp Alpha D Galactofuranose 2 in Microbial Pathogenesis

Role in Bacterial Cell Wall Biosynthesis

The bacterial cell wall is a vital structure that provides shape, and integrity, and protects the bacterium from environmental stresses. In several pathogenic bacteria, UDP-Galf is a key precursor for the synthesis of complex polysaccharides that are integral to the cell wall architecture.

Mycobacterium tuberculosis Arabinogalactan (B145846) Synthesis

In Mycobacterium tuberculosis, the causative agent of tuberculosis, the cell wall is a complex and formidable barrier, central to its survival and virulence. A key component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. acs.orgresearchgate.net The arabinogalactan (AG) portion of this complex is a branched polysaccharide that covalently links the peptidoglycan layer to the outer mycolic acid layer. nih.gov The biosynthesis of this arabinogalactan is critically dependent on galactofuranose (Galf) residues. nih.gov

UDP-Galf serves as the exclusive donor of galactofuranosyl residues for the synthesis of the galactan component of arabinogalactan. oup.comnih.gov The biosynthesis of UDP-Galf itself is a two-step process initiated from UDP-glucose. First, UDP-glucose 4-epimerase converts UDP-glucose to UDP-galactopyranose (UDP-Galp). Subsequently, the enzyme UDP-galactopyranose mutase (Glf) catalyzes the ring contraction of UDP-Galp to form UDP-Galf. oup.comnih.gov This final product is then utilized by galactofuranosyltransferases to build the galactan chain. nih.gov

The assembly of the galactan domain of the mAGP complex is orchestrated by two key galactofuranosyltransferases: GlfT1 and GlfT2. acs.orgresearchgate.netnih.gov

GlfT1 (Rv3782): This enzyme initiates galactan synthesis by transferring the first two galactofuranosyl residues from UDP-Galf to the lipid carrier, decaprenyl-phosphoryl-N-acetylglucosaminyl-rhamnose (DPR). nih.govnih.gov GlfT1 exhibits dual enzymatic activity, forming both β-(1→4) and β-(1→5) linkages. nih.gov

GlfT2 (Rv3808c): Following the initial steps by GlfT1, GlfT2 takes over the polymerization process. nih.gov GlfT2 is a bifunctional enzyme responsible for adding the bulk of the approximately 30 galactofuranose residues, creating the characteristic alternating β-(1→5) and β-(1→6) linkages of the galactan backbone. acs.orgnih.gov Evidence suggests that GlfT2 functions processively, remaining associated with the growing galactan chain through multiple additions of Galf units. acs.org

The coordinated action of these two enzymes is essential for the correct assembly of the galactan polymer, which forms the foundation for the subsequent attachment of the arabinan (B1173331) chains. nih.govoup.com

Table 1: Key Enzymes in Mycobacterium tuberculosis Galactan Biosynthesis

Enzyme Gene Function Linkage(s) Formed
UDP-galactopyranose mutase glf (Rv3809c) Synthesizes UDP-Galf from UDP-Galp. oup.comnih.gov N/A
Galactofuranosyltransferase 1 GlfT1 (Rv3782) Initiates galactan synthesis. nih.govnih.gov β-(1→4) and β-(1→5) nih.gov
Galactofuranosyltransferase 2 GlfT2 (Rv3808c) Polymerizes the galactan chain. acs.orgnih.govnih.gov β-(1→5) and β-(1→6) acs.orgnih.gov

The presence of galactofuranose in the mycobacterial cell wall is not merely structural but is indispensable for the viability and pathogenicity of M. tuberculosis. The galactan component acts as a crucial linker, and its disruption compromises the integrity of the entire cell envelope. nih.gov Studies have demonstrated that the enzymes involved in UDP-Galf synthesis and transfer, such as UDP-galactopyranose mutase (Glf) and GlfT2, are essential for the growth of mycobacteria. nih.govnih.gov The absence of galactofuranose biosynthesis leads to a defective cell wall, increased susceptibility to stress, and a significant reduction in virulence. nih.govnih.gov This essentiality underscores the potential of the galactofuranose biosynthetic pathway as a prime target for the development of new anti-tuberculosis drugs. nih.govnih.gov

Galactofuranose in Other Bacterial Species (e.g., Klebsiella pneumoniae, Escherichia coli)

The significance of UDP-Galf extends beyond mycobacteria to other pathogenic bacteria where it is involved in the synthesis of cell surface polysaccharides.

In certain serotypes of Klebsiella pneumoniae , UDP-Galf is a precursor for the formation of the O antigen of lipopolysaccharide (LPS). researchgate.net For instance, in K. pneumoniae serotype O1, the O-polysaccharide side chain is a D-galactan composed of repeating units containing galactofuranose. researchgate.net The synthesis of this O antigen is dependent on a functional UDP-galactopyranose mutase, encoded by the rfbD gene within the rfb gene cluster, which is responsible for producing UDP-Galf. nih.govresearchgate.net

Similarly, in Escherichia coli K-12, the glf gene, located within the rfb (O antigen) gene cluster, encodes a UDP-galactopyranose mutase. asm.orguniprot.orgnih.gov This enzyme catalyzes the formation of UDP-Galf, which is then incorporated into the O antigen of the LPS. nih.govasm.org The presence of this pathway highlights a conserved mechanism for the synthesis of galactofuranose-containing surface structures in different Gram-negative bacteria.

Function in Fungal Cell Wall and Capsule Formation

In the fungal kingdom, galactofuranose is a significant constituent of the cell wall and other glycoconjugates, playing a vital role in fungal growth, morphogenesis, and pathogenicity. nih.govasm.orgoup.com

UDP-Galf is the essential precursor for the synthesis of galactofuranose-containing molecules in fungi. nih.gov The biosynthesis of UDP-Galf in fungi follows a similar pathway to that in bacteria, involving a UDP-galactopyranose mutase. asm.orgfrontiersin.org However, a key difference is that in eukaryotes, the synthesis of UDP-Galf occurs in the cytoplasm, and it must then be transported into the Golgi apparatus by a specific UDP-Galf transporter for its utilization in glycan synthesis. nih.govtandfonline.com

In pathogenic fungi like Aspergillus fumigatus , galactofuranose is a component of galactomannan (B225805), a major polysaccharide of the cell wall. frontiersin.orgnih.gov Deletion of the UDP-galactopyranose mutase gene in Aspergillus species leads to a lack of galactofuranose, resulting in severe defects in cell wall architecture, impaired hyphal growth, and reduced virulence. asm.orgfrontiersin.org Galactofuranose is also found in other fungal glycoconjugates, such as glycosylphosphatidylinositol (GPI)-anchored proteins and sphingolipids. nih.govoup.com The critical role of galactofuranose in fungal cell wall integrity and viability makes its biosynthetic pathway an attractive target for the development of antifungal drugs. nih.govfrontiersin.org

Cryptococcus neoformans Capsule Biosynthesis

Cryptococcus neoformans is an opportunistic fungal pathogen that poses a significant threat to immunocompromised individuals, causing life-threatening meningoencephalitis. frontiersin.org A primary virulence factor of this yeast is its extensive polysaccharide capsule, which is crucial for evading the host immune system. nih.gov The synthesis of this capsule relies on the availability of nucleotide sugar precursors, including UDP-alpha-D-galactofuranose(2-). nih.gov

Contribution to Glucuronoxylomannan (GXM) and Glucuronoxylomannogalactan (GXMGal)

The cryptococcal capsule is primarily composed of two large polysaccharides: glucuronoxylomannan (GXM), which constitutes about 90% of the capsule's mass, and glucuronoxylomannogalactan (GXMGal), which makes up approximately 7-10%. frontiersin.orgnih.govnih.gov While GXM is the major component, GXMGal plays a critical, non-redundant role in capsule architecture and virulence. frontiersin.orgnih.gov

GXMGal is a complex polymer with a backbone of α-(1→6)-linked galactose residues. frontiersin.orgnih.gov This backbone is further decorated with side chains containing galactomannan, which can be modified with xylose and glucuronic acid residues. frontiersin.orgnih.gov Notably, galactofuranose (Galf) residues are also found attached to the α-galactan backbone of GXMGal. frontiersin.orgnih.gov The synthesis of GXMGal is dependent on the supply of UDP-galactose (UDP-Gal) and subsequently UDP-Galf into the Golgi apparatus, where the polysaccharide is assembled. frontiersin.orgnih.gov

Impact on Virulence and Host Immune Evasion

The polysaccharide capsule is the most significant virulence factor for C. neoformans. It acts as a physical barrier, protecting the yeast from phagocytosis by host immune cells like macrophages. nih.gov The capsule also shields the fungus from oxidative stress within the phagolysosome and can inhibit the production of antibodies.

Given that UDP-alpha-D-galactofuranose(2-) is a necessary precursor for GXMGal, its availability is directly linked to the proper formation of the capsule and, consequently, to the virulence of the fungus. frontiersin.orgnih.gov Strains with defects in galactose metabolism, leading to aberrant GXMGal synthesis, show a complete loss of virulence. frontiersin.orgnih.govnih.gov This is because an intact capsule is essential for the fungus to establish an infection and disseminate within the host, particularly to the central nervous system. nih.govwustl.edu The absence or alteration of GXMGal compromises the capsule's structural integrity, rendering the fungus susceptible to host immune clearance. nih.govwustl.edu Furthermore, GalXM (an alternative name for GXMGal) has been shown to have more potent immunomodulatory effects than GXM, including the induction of apoptosis in macrophages, which could enhance the suppressive effect of GXM during infection. frontiersin.org

UDP-alpha-D-galactofuranose(2-) Transport into Secretory Pathway Organelles

The biosynthesis of capsular polysaccharides occurs within the lumen of the secretory pathway, specifically the Golgi apparatus. nih.gov However, the nucleotide sugar precursors, including UDP-galactose and UDP-glucuronic acid, are synthesized in the cytosol. nih.govresearchgate.net To be utilized by the glycosyltransferases that assemble the polysaccharides, these precursors must be transported across the membranes of the Golgi. nih.govnih.gov This critical transport step is mediated by a family of proteins known as nucleotide sugar transporters (NSTs). nih.govnih.gov

In C. neoformans, the transporter responsible for importing UDP-galactose into the Golgi lumen has been identified as Ugt1. frontiersin.orgnih.gov This protein is essential for the synthesis of GXMGal. frontiersin.org While a specific transporter for UDP-alpha-D-galactofuranose(2-) has not been explicitly characterized in C. neoformans, the synthesis of UDP-Galf from UDP-Gal by the enzyme UDP-galactopyranose mutase is known to occur in the cytosol in other fungi. nih.gov Therefore, it is highly probable that a dedicated or a promiscuous NST is responsible for the transport of UDP-Galf from the cytosol into the Golgi, where it serves as a donor for galactofuranosylation of the growing GXMGal chain. The localization of NSTs like Uut1, the UDP-glucuronic acid transporter, has been shown to be in the secretory pathway, consistent with their function. nih.gov

Aspergillus fumigatus Cell Wall Architecture and Glycoconjugates

Aspergillus fumigatus is a ubiquitous filamentous fungus and the primary causative agent of invasive aspergillosis, a severe and often fatal infection in immunocompromised individuals. nih.govasm.org The cell wall of A. fumigatus is a dynamic structure essential for maintaining cellular integrity and mediating interactions with the host. universiteitleiden.nl UDP-alpha-D-galactofuranose(2-) plays a pivotal role in the synthesis of key components of the A. fumigatus cell wall. nih.govasm.org

Galactofuranose Involvement in Galactomannan and Glycoprotein Synthesis

The cell wall of A. fumigatus contains galactomannan, a major polysaccharide that is a crucial structural component and a significant antigen. universiteitleiden.nlnih.gov Galactomannan consists of a mannan (B1593421) core with side chains of galactofuranose residues. nih.gov The synthesis of these galactofuranose side chains is entirely dependent on the availability of UDP-Galf as the donor substrate for galactofuranosyltransferases. nih.govnih.gov

One such enzyme, GfsA, a β-1,5-galactofuranosyltransferase, is involved in the elongation of these side chains. nih.govnih.gov The enzyme UDP-galactopyranose mutase (encoded by glfA or ugmA) is responsible for converting UDP-galactopyranose to UDP-alpha-D-galactofuranose(2-). nih.govuniprot.org Deletion of the gene encoding this mutase results in the complete absence of galactofuranose-containing molecules, including galactomannan and certain glycoproteins. nih.govnih.gov Galactofuranose is also found in other glycoconjugates, such as N-linked glycans on cell wall proteins and secreted proteins, as well as glycosphingolipids. universiteitleiden.nlasm.org

Influence on Hyphal Morphogenesis and Conidiation

The absence of galactofuranose due to the disruption of UDP-alpha-D-galactofuranose(2-) synthesis has profound effects on the growth and development of A. fumigatus. Mutants lacking UDP-galactopyranose mutase exhibit significant growth defects, including a hyperbranching phenotype of the mycelium. universiteitleiden.nlnih.gov This suggests that galactofuranose-containing molecules are critical for the proper organization and polarity of hyphal growth. universiteitleiden.nlnih.gov

Furthermore, these mutants show a drastic reduction in conidiation (spore production). nih.govuniprot.org In Aspergillus nidulans, a closely related species, deletion of the UDP-Galf transporter, UgtA, which is homologous to GlfB in A. fumigatus, leads to a 99% reduction in spore production. nih.gov This indicates that the transport of UDP-Galf into the secretory pathway is essential for the formation of reproductive structures. The hyphal walls of these mutants are also thicker and exhibit altered morphology. nih.gov These morphological changes are often accompanied by increased sensitivity to cell wall-disturbing agents, highlighting the structural importance of galactofuranose in the cell wall. nih.gov

Research Findings on UDP-alpha-D-galactofuranose(2-) Metabolism

Organism Gene/Protein Function Phenotype of Mutant Reference(s)
Cryptococcus neoformansUGE1UDP-glucose 4-epimeraseAvirulent, deficient in GXMGal frontiersin.org, nih.gov
Cryptococcus neoformansUGT1UDP-galactose transporterAvirulent, deficient in GXMGal, growth and mating defects nih.gov, frontiersin.org, nih.gov
Aspergillus fumigatusglfA/ugmAUDP-galactopyranose mutaseNo galactofuranose, attenuated virulence, growth defects, reduced conidiation, thinner cell wall nih.gov, nih.gov, asm.org, uniprot.org
Aspergillus fumigatusGfsAβ-1,5-galactofuranosyltransferaseDeficiency in β-(1→5)-galactofuranosyl residues in galactomannan nih.gov
Aspergillus nidulansugtAUDP-Galf transporterCompact colonies, highly branched hyphae, reduced sporulation, thicker hyphal walls nih.gov

Contribution to Protozoan Parasite Glycoconjugates

The sugar donor UDP-alpha-D-galactofuranose is the precursor for the synthesis of galactofuranose (Galf), a five-membered ring form of galactose. nih.gov This sugar is a crucial component of various cell surface glycoconjugates in protozoan parasites like Trypanosoma cruzi and Leishmania major, but it is absent in humans. nih.govnih.govnih.gov This absence in the mammalian host makes the biosynthetic pathway of Galf an attractive target for developing new therapeutic agents against these parasitic diseases. nih.govnih.gov The enzyme UDP-galactopyranose mutase (UGM) is central to this pathway, catalyzing the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). nih.govnih.gov

Trypanosoma cruzi and Leishmania major Cell Surface Glycans

In Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania major, a causative agent of cutaneous leishmaniasis, UDP-alpha-D-galactofuranose serves as the donor for incorporating Galf into a variety of complex carbohydrates that coat the parasite's surface. These glycoconjugates are essential for the parasite's interaction with its environment.

In Trypanosoma cruzi , Galf is found in mucins and glycoinositolphospholipids (GIPLs). nih.govresearchgate.net Mucins are highly abundant glycoproteins on the parasite's surface that play a role in immune evasion and host cell invasion. nih.gov The presence of β-D-galactofuranose in mucins is particularly noted in the epimastigote stage of the parasite, which is the replicative form in the insect vector. nih.govresearchgate.net This specific sugar configuration is a key antigenic determinant. nih.gov Galf has also been identified as a component of the parasite's GIPLs. nih.gov

In Leishmania major , Galf is a constituent of major cell surface polysaccharides, including lipophosphoglycan (LPG) and GIPLs. nih.gov LPG is a large, complex molecule that covers the surface of the promastigote (the form found in the sandfly vector) and is involved in various aspects of the parasite's interaction with both its insect and mammalian hosts. nih.gov Galf can be present as both a non-terminal residue within the LPG structure and as a terminal residue in certain GIPLs, such as GIPL-1. nih.govnih.gov The presence of this terminal Galf residue on GIPL-1 is significant for the parasite's ability to infect host cells. nih.govnih.gov

**Table 1: Galactofuranose-Containing Glycoconjugates in T. cruzi and *L. major***

Parasite Glycoconjugate Life Cycle Stage Location of Galf
Trypanosoma cruzi Mucins Epimastigote O-linked glycans
Glycoinositolphospholipids (GIPLs) Epimastigote Glycan core
Leishmania major Lipophosphoglycan (LPG) Promastigote Side chains
Glycoinositolphospholipids (GIPLs) Promastigote, Amastigote Terminal residue (GIPL-1)

Role in Parasite Pathogenesis and Survival

The glycoconjugates containing galactofuranose are not merely structural components; they play active and critical roles in the pathogenesis of the diseases caused by these parasites and in their survival within their hosts and vectors.

The significance of Galf in Leishmania major pathogenesis has been demonstrated in studies focusing on macrophage invasion. Macrophages are primary host cells for Leishmania. Research has shown that GIPL-1, which contains a terminal β-D-galactofuranose residue, is directly involved in the interaction between the parasite and the macrophage. nih.govnih.gov Pre-incubating parasites with Fab fragments of a monoclonal antibody that specifically recognizes this terminal Galf residue significantly reduced the infectivity of promastigotes by about 80% and amastigotes by 30%. nih.govnih.gov Furthermore, blocking macrophage receptors with a Galf-containing compound also led to a substantial inhibition of promastigote infectivity. nih.govnih.gov This suggests the existence of a specific receptor on macrophages that recognizes the terminal Galf on the parasite's surface, facilitating phagocytosis and invasion. nih.gov

In T. cruzi, while the precise roles are still under investigation, the presence of the highly antigenic Galf on surface mucins of the insect-stage parasite suggests a role in interactions within the vector. nih.gov The dynamic changes in cell surface sugar composition, including the expression of Galf, are crucial for the parasite as it moves between its insect and human hosts, helping it to infect cells and evade the host immune response. nih.gov The enzymes in the Galf biosynthetic pathway are considered important targets for developing drugs against Chagas' disease because of the sugar's importance for virulence. nih.gov

Table 2: Functions of Galactofuranose in Parasite Pathogenesis and Survival

Parasite Function Glycoconjugate Involved Key Findings
Leishmania major Macrophage Invasion GIPL-1 Inhibition of infectivity by up to 80% with antibodies against terminal Galf. nih.govnih.gov
Vector Survival LPG Essential for attachment to the sandfly midgut. nih.govnih.gov
Immune Evasion LPG and other phosphoglycans Involved in resistance to oxidative stress and the host immune system. nih.gov
Trypanosoma cruzi Virulence Mucins, GIPLs Galf-containing glycoconjugates are considered important for virulence. nih.gov
Host-Vector Interaction Mucins Antigenic Galf on insect-stage mucins suggests a role in vector interactions. nih.gov

Genetic and Genomic Aspects of Udp Alpha D Galactofuranose 2 Metabolism

Genetic Determinants of UGM and GalfT Enzymes

The enzymatic machinery responsible for the biosynthesis of UDP-Galf and its subsequent polymerization into glycans is encoded by specific sets of genes. The two key enzyme families in this process are UDP-galactopyranose mutase (UGM) and galactofuranosyltransferases (GalfT).

The enzyme UDP-galactopyranose mutase, which catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-Galf, is encoded by the glf gene, also designated as ugmA in some fungal species. nih.govnih.gov This gene was first identified in prokaryotes during studies of the Escherichia coli K12 O antigen. nih.gov In E. coli, the gene is known as glf (also yefE or b2036). nih.gov Subsequently, orthologs have been identified in a wide range of bacteria and lower eukaryotes.

Galactofuranosyltransferases are responsible for transferring the Galf moiety from UDP-Galf to acceptor molecules, thereby building the galactofuran-containing glycans. The genes encoding these enzymes are more diverse. In the bacterium Mycobacterium tuberculosis, two key galactofuranosyltransferases, GlfT1 and GlfT2, are involved in the synthesis of the arabinogalactan (B145846) component of the cell wall. nih.gov These are encoded by the glfT1 (Rv3782) and glfT2 (Rv3808c) genes, respectively. nih.gov GlfT1 is responsible for initiating the galactan chain, while GlfT2 is involved in the subsequent polymerization. nih.gov In the pathogenic fungus Aspergillus fumigatus, a family of genes, including gfsA, gfsB, and gfsC, encode for galactofuranosyltransferases involved in the biosynthesis of galactomannan (B225805). princeton.edu In the protozoan parasite Leishmania, several putative UDP-Galf transferase genes have been identified, with LPG1 being implicated in the synthesis of the lipophosphoglycan core. nih.gov The Leishmania genome is predicted to encode at least six candidate UDP-Galf transferases, and over 20 related genes are present in Trypanosoma cruzi. nih.gov

A summary of key genetic determinants is provided in the interactive table below.

Table 1: Genetic Determinants of UGM and GalfT Enzymes in Various Organisms
EnzymeGene(s)OrganismFunction
UDP-galactopyranose mutase (UGM)glf (yefE, b2036)Escherichia coliConversion of UDP-Galp to UDP-Galf. nih.govnih.gov
UDP-galactopyranose mutase (UGM)ugmAAspergillus fumigatus, Aspergillus nigerConversion of UDP-Galp to UDP-Galf. maayanlab.cloud
Galactofuranosyltransferase 1 (GlfT1)glfT1 (Rv3782)Mycobacterium tuberculosisInitiation of galactan synthesis. nih.gov
Galactofuranosyltransferase 2 (GlfT2)glfT2 (Rv3808c)Mycobacterium tuberculosisPolymerization of the galactan chain. nih.gov
GalactofuranosyltransferasesgfsA, gfsB, gfsCAspergillus fumigatusBiosynthesis of β-(1→5)-galactofuranosyl chains in galactomannan. princeton.edu
GalactofuranosyltransferaseLPG1Leishmania majorSynthesis of the lipophosphoglycan (LPG) core. nih.gov

Gene Regulation and Expression Profiles of Biosynthetic Genes

The expression of the genes involved in UDP-Galf metabolism is tightly regulated to ensure the proper synthesis of galactofuran-containing molecules in response to cellular needs and environmental cues. While the specific transcription factors are still being elucidated for many organisms, several regulatory mechanisms and expression patterns have been identified.

In Mycobacterium smegmatis, the glfT1 gene is located within a conserved region for arabinogalactan biosynthesis and appears to be co-transcribed with two other genes: one encoding a nucleotide-binding protein and another encoding a membrane-spanning protein of the ABC transporter type. This suggests an operon-like organization, allowing for the coordinated expression of genes involved in the same pathway.

In the fungus Aspergillus niger, the biosynthesis of Galf-containing molecules is linked to the cell wall integrity (CWI) pathway. Weakening of the cell wall leads to the activation of the CWI pathway, which is characterized by the induced expression of the agsA gene, encoding an α-glucan synthase. Screening for mutants with induced agsA expression has been a successful strategy to identify genes involved in Galf biosynthesis, including ugmA. maayanlab.cloud This indicates a regulatory link between the status of the cell wall and the expression of genes required for its maintenance, including those for Galf synthesis.

Analysis of promoter regions of galactosyltransferase genes in other systems has revealed the importance of specific cis-acting elements. For example, in the human UDP-galactose:ceramide galactosyltransferase gene, a GC-box and a cAMP response element (CRE) were found to be critical for its expression. While not directly related to UDP-Galf metabolism in microbes, this highlights the types of regulatory elements that may be involved. In Aspergillus niger, the identification of functional upstream activation sequences (UAS) in the promoters of highly expressed genes has enabled the engineering of synthetic promoters with varying strengths, demonstrating the modular nature of gene regulation in this fungus.

Impact of Gene Knockouts and Targeted Mutagenesis on Microbial Physiology

The essentiality of UDP-Galf and the glycoconjugates derived from it in many microorganisms has been underscored by genetic manipulation studies. Gene knockouts and targeted mutagenesis of ugmA and GalfT genes have profound effects on microbial physiology, often impacting viability, morphology, and virulence.

Deletion of the ugmA gene, thereby abolishing the production of UDP-Galf, has been shown to have severe consequences in several fungal pathogens. In Aspergillus fumigatus, deletion of ugmA leads to attenuated virulence, defects in cell wall morphology, increased sensitivity to antifungal drugs, and reduced growth. A similar phenotype is observed in Fusarium graminearum, where a ΔugmA mutant exhibits severely inhibited growth, aberrant conidial morphology, and reduced pathogenicity. In Leishmania major, targeted deletion of the UDP-galactopyranose mutase gene results in attenuated virulence. nih.gov

Targeted mutagenesis of galactofuranosyltransferase genes also has significant impacts. In Mycobacterium tuberculosis, site-directed mutagenesis of the glfT2 gene, which encodes the polymerizing galactofuranosyltransferase, can lead to a dramatic loss of enzyme activity. nih.gov This, in turn, disrupts the synthesis of the essential arabinogalactan component of the cell wall. In Aspergillus fumigatus, the disruption of the gfs gene family affects cell growth, conidiation, and cell surface hydrophobicity. princeton.edu Specifically, a double mutant of ΔgfsA and ΔgfsC shows a deficiency in the β-(1→5)-galactofuranosyl residues in galactomannan.

The following interactive table summarizes the observed phenotypes resulting from the genetic manipulation of key enzymes in UDP-Galf metabolism.

Table 2: Phenotypic Impact of Gene Knockouts and Mutagenesis in UDP-alpha-D-galactofuranose(2-) Metabolism
GeneOrganismGenetic ModificationObserved Phenotype
ugmAAspergillus fumigatusGene DeletionAttenuated virulence, cell wall morphology defects, increased sensitivity to antifungal drugs, growth reduction.
ugmAFusarium graminearumGene DeletionSeverely inhibited growth, aberrant conidial morphology, reduced pathogenicity.
UDP-galactopyranose mutaseLeishmania majorGene DeletionAttenuated virulence. nih.gov
glfT2Mycobacterium tuberculosisSite-directed MutagenesisDramatic loss of galactofuranosyltransferase activity. nih.gov
gfsA/gfsCAspergillus fumigatusDouble Gene DeletionDeficiency in β-(1→5)-galactofuranosyl residues in galactomannan, altered cell growth and conidiation. princeton.edu

Comparative Genomics and Phylogenetics of Galactofuranose Biosynthesis Pathways

Comparative genomic and phylogenetic analyses have provided valuable insights into the evolution and distribution of the galactofuranose biosynthesis pathway. These studies reveal that the pathway is widespread among prokaryotes and lower eukaryotes but is notably absent in mammals, making it an attractive target for antimicrobial drug development. nih.govnih.gov

Genomic analyses have also revealed that the genes for galactofuranose biosynthesis are sometimes clustered. In mycobacteria, for instance, the glfT1 gene is located within a conserved operon-like structure dedicated to arabinogalactan biosynthesis. This clustering facilitates the co-regulation and efficient functioning of the pathway. In contrast, in organisms like Aspergillus, the genes involved in this pathway, such as the gfs family, may be located at different loci.

The phylogenetic distribution of the galactofuranose biosynthesis pathway is disjunct, appearing in various pathogenic species across different kingdoms. This sporadic distribution suggests that the pathway may have been acquired through horizontal gene transfer in some lineages, or conversely, lost in others where it was not essential for survival. The presence of this pathway in a diverse range of pathogens highlights its fundamental importance in microbial life and its potential as a broad-spectrum therapeutic target.

Advanced Research Methodologies and Analytical Approaches

Chemoenzymatic and Enzymatic Synthesis of UDP-alpha-D-galactofuranose(2-) and Analogs for Research

Access to pure UDP-alpha-D-galactofuranose (UDP-Galf) and its analogs is a prerequisite for detailed biochemical and structural studies. However, its synthesis is challenging due to the inherent instability of the furanose form, which readily hydrolyzes or cyclizes. youtube.com The enzymatic equilibrium heavily favors the pyranose isomer, UDP-galactopyranose (UDP-Galp), with UDP-Galf representing only about 7% of the mixture at equilibrium when catalyzed by UDP-galactopyranose mutase (UGM). youtube.com

Early methods focused on enzymatic synthesis where UGM is used to generate an equilibrium mixture, followed by challenging purification of the low-yield UDP-Galf using techniques like high-performance liquid chromatography (HPLC). youtube.com While effective for producing small quantities for assays, this method is not practical for the large amounts needed for structural studies.

To overcome this, more efficient chemical and chemoenzymatic syntheses have been developed. One successful chemical approach involves the reaction of UMP-N-methylimidazolide with D-galactofuranose 1-phosphate. This method provides UDP-Galf with better reproducibility and in yields approximately twice as high as previously reported chemical methods. nih.gov An optimized protocol using tributylammonium (B8510715) salt of Galf 1-phosphate and UMP-N-methylimidazolide can achieve an 83% conversion to UDP-Galf in just two hours. youtube.com

Furthermore, the synthesis of UDP-Galf analogs is crucial for probing enzyme mechanisms and developing inhibitors. Chemoenzymatic strategies have been successfully employed to create fluorinated analogs, such as UDP-(2-deoxy-2-fluoro)-D-galactose and UDP-(3-deoxy-3-fluoro)-D-galactose. mdpi.comnih.gov These analogs, where hydroxyl groups are replaced by fluorine, serve as powerful probes for studying the substrate specificity and catalytic mechanism of enzymes like UGM and galactofuranosyltransferases (GalfTs). mdpi.comfrontiersin.org For instance, the synthesis of UDP-5-fluoro-Galp was used to probe the UGM mechanism, revealing details about the formation of a substrate-cofactor adduct. scilit.com

Biochemical Characterization of UGM and GalfTs via Enzymatic Assays

Understanding the function of UDP-galactopyranose mutase (UGM) and galactofuranosyltransferases (GalfTs) relies on detailed biochemical characterization through enzymatic assays. These assays are essential for determining kinetic parameters, substrate specificity, and the mechanism of action, which are critical for the design of effective inhibitors.

A fundamental tool for this characterization is a reliable assay to monitor the enzymatic reaction. An early and widely used method is based on HPLC , which can separate and quantify the substrate (UDP-Galp or UDP-Galf) and the product, allowing for the determination of reaction rates. youtube.com This method can be used for both qualitative and quantitative measurements of UGM activity. youtube.com

Kinetic parameters such as the Michaelis constant (KM) and the catalytic rate (kcat) provide quantitative measures of enzyme performance. For example, the UGM from Aspergillus fumigatus (AfUGM) was characterized using UDP-Galf as the substrate, yielding a kcat value of 72 ± 4 s⁻¹ and a KM value of 110 ± 15 µM. sdsu.edu In another study, the UGM from the filarial parasite Brugia malayi showed a KM of approximately 51.15 μM and a Vmax of about 1.27 μM/min for the conversion of UDP-Galp to UDP-Galf. nih.gov

The activity of these enzymes is often dependent on cofactors and the redox state. UGM, a flavoenzyme, is active only in its reduced state. nih.gov Biochemical assays have demonstrated that while the oxidized enzyme is inactive, it can be chemically reduced by agents like dithionite (B78146) to restore activity. nih.gov The interaction with substrates and inhibitors can also be monitored by observing changes in the flavin spectrum. For instance, the binding of UDP to AfUGM causes a change in the flavin spectrum and leads to its oxidation. sdsu.edu

For GalfTs, such as GlfT2 from mycobacteria, kinetic analyses with synthetic UDP-Galf analogs have been instrumental in mapping the substrate-binding pocket. frontiersin.org By testing various deoxy and methylated UDP-Galf analogs, researchers have identified critical hydroxyl groups on the galactofuranose ring that are essential for substrate recognition and turnover. For example, the C-3 hydroxyl group was found to be important for orienting the substrate for catalysis but not for initial binding, making the 3-deoxy-analog a competitive inhibitor. frontiersin.org

Kinetic Parameters of UDP-galactopyranose Mutase (UGM) from Different Organisms
OrganismSubstrateKM (µM)kcat (s⁻¹)Vmax (µM/min)Reference
Aspergillus fumigatusUDP-Galf110 ± 1572 ± 4- sdsu.edu
Brugia malayiUDP-Galp~51.15-~1.27 nih.gov
Escherichia coliUDP-Galp60022.7 (1364/min)- mdpi.com

Spectroscopic Techniques for Investigating Enzyme-Substrate Interactions

Spectroscopic methods provide unparalleled insights into the dynamic interactions between enzymes and their substrates at an atomic level. For the study of UDP-alpha-D-galactofuranose(2-) and its associated enzymes, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been particularly transformative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Intermediate Detection

NMR spectroscopy is a powerful, non-invasive technique used to study molecular structure, dynamics, and interactions in solution. nih.gov It has been instrumental in characterizing UDP-Galf and in elucidating the binding and catalytic mechanisms of UGM. youtube.comnih.gov

One key application is Saturation Transfer Difference (STD)-NMR , which is used to map the binding epitope of a ligand when bound to a protein. acs.org STD-NMR studies on UGM have revealed the specific parts of UDP-Galp and the inhibitor UDP that are in close contact with the enzyme. pasteur.frnih.gov These experiments have shown that both UDP-Galp and UDP share similar binding epitopes, with the uridine (B1682114) moiety showing the most significant interaction. nih.gov Competitive STD-NMR experiments have further demonstrated that UDP-Galp can compete with UDP for binding, particularly when UGM is in its catalytically active reduced state. acs.org

NMR is also crucial for studying the mechanism of UGM. The enzyme catalyzes a redox-neutral reaction, yet it contains a flavin adenine (B156593) dinucleotide (FAD) cofactor that must be in a reduced state for activity. nih.govscilit.com 19F NMR has been employed using fluorinated substrate analogs, such as UDP-5-fluoro-galactopyranose, to probe the reaction. These studies provided evidence for the formation of a covalent adduct between the substrate and the flavin cofactor, a key step in the proposed catalytic mechanism. scilit.com The turnover of fluorinated analogs like UDP-(2-deoxy-2-fluoro)-D-galactose and UDP-(3-deoxy-3-fluoro)-D-galactose has also been monitored by 19F NMR, confirming their conversion to the furanose form. mdpi.com

X-ray Crystallography for High-Resolution Structural Elucidation

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering a static yet detailed snapshot of enzyme architecture and the active site. This technique has been pivotal in understanding the structure of both UGM and GalfTs. nih.govnih.gov

Numerous crystal structures of UGM from various pathogenic organisms, including Klebsiella pneumoniae, Aspergillus fumigatus, and Mycobacterium tuberculosis, have been solved. nih.gov These structures reveal a unique fold and have been determined in different states: ligand-free, bound to substrate (UDP-Galp), and bound to product/inhibitor (UDP). nih.gov The structure of UGM from K. pneumoniae in complex with UDP-Galp was solved at 2.3 Å resolution in its oxidized state and 2.5 Å in its reduced state. nih.gov A key finding from the reduced structure was the proximity of the substrate's anomeric carbon (C1) to the N5 atom of the flavin cofactor (3.6 Å), providing strong structural evidence for a covalent catalysis mechanism involving a flavin-galactose iminium intermediate. nih.gov

Structures of UGM from A. fumigatus revealed that it forms a tetramer in solution, a quaternary structure not observed in bacterial UGMs. These structures also showed that substrate binding induces significant conformational changes, with two loops moving over 10 Å to create a closed and protected active site.

Similarly, the crystal structure of the galactofuranosyltransferase GlfT2 from Mycobacterium tuberculosis was determined at 2.45 Å resolution. nih.gov The structure revealed a complex multi-domain architecture and a C4-symmetric homotetrameric assembly. The structure of GlfT2 in complex with UDP provided insights into nucleotide recognition. Combined with mutagenesis and kinetic data, these structural models have helped to explain how GlfT2 uses a single active site to catalyze the formation of alternating β-(1→5) and β-(1→6) glycosidic linkages, a unique feature of this polymerizing enzyme. nih.gov

X-ray Crystal Structures of UGM and GalfT2
EnzymeOrganismPDB CodeResolution (Å)Ligand(s)Key FindingReference
UGMKlebsiella pneumoniae3INR2.3UDP-Galp (oxidized)Substrate binding mode in oxidized state. nih.gov
UGMKlebsiella pneumoniae3INT2.5UDP-Galp (reduced)Substrate poised for covalent attack by flavin. nih.gov
UGMAspergillus fumigatus3ZRM2.1UDPTetrameric structure with significant conformational changes upon ligand binding.
UGMDeinococcus radiodurans2BI82.36SubstrateOrthorhombic crystal form with five homodimers in the asymmetric unit.
GlfT2Mycobacterium tuberculosis4FIY2.45NoneMultidomain, C4-symmetric homotetramer. nih.gov
GlfT2Mycobacterium tuberculosis4FJB3.1UDPDistinctive mode of nucleotide recognition. nih.gov

Mass Spectrometry-Based Glycomics and Glycoproteomics for Glycan Structural Analysis

Mass spectrometry (MS) is an indispensable tool in glycomics and glycoproteomics, offering high sensitivity for the detailed structural analysis of glycans and their conjugates. MS-based techniques are used to identify and characterize the complex glycan structures that incorporate galactofuranose.

The general workflow for glycomics involves the release of glycans from glycoproteins or glycolipids, either enzymatically or chemically. These released glycans can then be analyzed by MS, often coupled with separation techniques like HPLC or capillary electrophoresis. Both matrix-assisted laser desorption-ionization (MALDI) and electrospray ionization (ESI) are common ionization methods used. To improve ionization efficiency and stability, glycans are often chemically derivatized, for example, through permethylation. This derivatization is particularly important for glycans as they can be fragile and fragment during the ionization process.

Glycoproteomics aims to identify the specific sites of glycosylation on a protein and the structure of the glycans at each site. This is typically achieved by analyzing glycopeptides, which are generated by proteolytic digestion of a glycoprotein. A major challenge in glycoproteomics is the low abundance of glycopeptides compared to non-glycosylated peptides and the heterogeneity of glycans at each site. Therefore, enrichment strategies, such as lectin affinity chromatography, are often required before MS analysis.

In the context of galactofuranose, MS is used to confirm the structure of synthetically produced UDP-Galf and to analyze the products of GalfT-catalyzed reactions. youtube.com More broadly, MS-based glycomics can identify galactofuranose-containing glycans in complex biological samples from pathogens. Tandem MS (MS/MS) is particularly powerful, as it allows for the fragmentation of a selected glycan or glycopeptide ion, providing detailed structural information, including sequence, branching, and linkage positions.

Advanced Imaging Techniques for Cellular Localization of Glycans

Visualizing the location and organization of specific glycans within cells and tissues is crucial for understanding their biological functions. While challenging, several advanced imaging techniques are being adapted for glycan imaging and hold promise for studying galactofuranose-containing structures.

A primary strategy for imaging glycans is metabolic glycoengineering , where cells are fed unnatural sugar precursors containing a bioorthogonal chemical reporter, such as an azide (B81097) or an alkyne. These reporters are incorporated into cellular glycans through the cell's own biosynthetic machinery. The glycans can then be visualized by reacting them with a complementary probe (e.g., a fluorescent dye) via "click chemistry". mdpi.com While this has been widely applied for sugars like sialic acid and N-acetylgalactosamine, its application to galactofuranose is less direct. One study demonstrated that modifying UDP-Galactose with an alkyne group allowed for the imaging of glycosylation in developing zebrafish, suggesting that modified UDP-sugar donors can serve as effective metabolic probes. nih.gov This provides a potential avenue for developing a UDP-Galf analog for specific imaging of galactofuranose-containing glycans.

Super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (STORM), have pushed the boundaries of fluorescence imaging, allowing visualization beyond the diffraction limit of light (~250 nm). acs.org These methods have been used to image the architecture of the bacterial cell wall, including peptidoglycan, at the nanoscale. nih.gov By combining super-resolution microscopy with metabolic labeling, using fluorescent D-amino acids for instance, the dynamics of cell wall synthesis can be observed with unprecedented detail. This approach could theoretically be adapted to visualize the incorporation and organization of galactofuranose into the cell walls of pathogens like Mycobacterium tuberculosis.

Another emerging technique is Surface-Enhanced Raman Scattering (SERS) . A recent study demonstrated that SERS, combined with machine learning algorithms, could reliably identify synthetic oligosaccharides containing β-D-galactofuranose (Galf) residues. This highly sensitive spectroscopic technique could form the basis for developing diagnostic tools to detect biomarkers of fungal and bacterial infections that contain Galf.

While direct imaging of galactofuranose glycans in a cellular context using these advanced methods is still an emerging area, the combination of bioorthogonal metabolic labeling with super-resolution microscopy and other sensitive detection methods like SERS represents the future of visualizing these critical pathogenic markers. nih.gov

Therapeutic and Biotechnological Significance of Udp Alpha D Galactofuranose 2 Research

UDP-alpha-D-galactofuranose(2-) Biosynthesis as a Specific Therapeutic Target

The biosynthesis of UDP-alpha-D-galactofuranose(2-), the activated form of galactofuranose (Galf), is a critical pathway for a wide range of pathogenic organisms, including bacteria, fungi, and protozoan parasites. nih.govnih.gov This makes the enzymes involved in its production compelling targets for the development of new antimicrobial agents. nih.govnih.gov The central enzyme in this pathway is UDP-galactopyranose mutase (UGM), which catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-Galf. nih.govnih.gov The product, UDP-Galf, is the sole donor for the biosynthesis of Galf-containing glycoconjugates. rsc.org

Rationale for Selective Inhibition of Galactofuranose Pathways in Pathogens

The rationale for targeting the galactofuranose pathway is rooted in its essentiality for pathogen viability and virulence. nih.govkiesslinglab.com In Mycobacterium tuberculosis, the causative agent of tuberculosis, Galf residues are fundamental components of the cell wall's arabinogalactan (B145846), a structure vital for the bacterium's survival. kiesslinglab.comacs.orgnih.gov The gene encoding UGM is essential for mycobacterial viability, making it a prime target. acs.org

In pathogenic fungi like Aspergillus fumigatus, Galf is a major component of the cell wall and cell surface glycoproteins. nih.gov Deletion of the UGM gene in A. fumigatus leads to defects in cell wall morphology, reduced growth, and increased sensitivity to antifungal drugs. nih.gov Similarly, in the protozoan parasite Leishmania major, Galf is found in lipophosphoglycan, and the absence of Galf metabolism attenuates the parasite's virulence. nih.govkiesslinglab.com For Trypanosoma cruzi, the agent of Chagas' disease, Galf is a component of cell surface glycans that play a role in infection. nih.gov The alteration of the cell surface due to the absence of Galf often leads to morphological abnormalities and an impaired cell wall function in these organisms. oup.com

Absence of D-Galactofuranose in Mammalian Systems and Implications for Drug Selectivity

A key advantage in targeting the Galf biosynthetic pathway is the complete absence of D-galactofuranose and the enzyme UGM in mammals. nih.govnih.govkiesslinglab.comnih.govnih.gov This provides a clear therapeutic window, as inhibitors of this pathway are expected to have high selectivity for the pathogen with minimal off-target effects and toxicity in the human host. oup.comnih.gov This specificity is a significant advantage over many existing antimicrobial agents that can have detrimental effects on host cells. The enzymes involved in Galf biosynthesis are therefore attractive targets for developing new drugs against a variety of pathogens. nih.govnih.gov

Discovery and Mechanism of UDP-galactopyranose Mutase (UGM) Inhibitors

The critical role of UGM in pathogen survival has spurred significant efforts to discover and develop its inhibitors. These efforts have largely followed two main strategies: rational design based on the enzyme's structure and mechanism, and high-throughput screening of large compound libraries to identify novel inhibitor scaffolds.

Rational Design of UGM Inhibitors based on Enzymatic Mechanism and Active Site Structure

Rational drug design leverages the understanding of an enzyme's three-dimensional structure and its catalytic mechanism to create targeted inhibitors. frontiersin.orgpolyu.edu.hknih.gov The flavoenzyme UGM catalyzes the ring contraction of UDP-Galp to UDP-Galf through a unique, non-redox mechanism that involves the reduced flavin cofactor acting as a nucleophile. nih.govnih.gov

Knowledge of the UGM active site and the proposed transition state has guided the design of specific inhibitors. For instance, compounds designed as mimics of the proposed galactopyranosyl cation-like transition state have been synthesized. These include sulfonium (B1226848) and selenonium ions with a polyhydroxylated side chain, which were created to mimic both the shape and positive charge of the transition state. nih.gov While showing modest inhibition, this approach validates the strategy of targeting the transition state. nih.gov

Structural differences between prokaryotic and eukaryotic UGMs, such as variations in the conformation of the bound UDP substrate, offer opportunities for designing selective inhibitors. nih.gov For example, the uridine (B1682114) binding site in bacterial UGMs differs from that in eukaryotic versions, suggesting that compounds targeting this site might not be effective across different pathogen classes. nih.gov

High-Throughput Screening Approaches for Novel Inhibitor Chemotypes

High-throughput screening (HTS) allows for the rapid testing of large and diverse chemical libraries to identify new classes of inhibitors, or chemotypes. nih.govnih.govnih.gov Several HTS assays have been developed for UGM. A fluorescence polarization (FP) assay was developed to identify UGM inhibitors by monitoring the displacement of a fluorescently labeled probe bound to the enzyme's active site. kiesslinglab.com This method is sensitive and well-suited for screening large numbers of compounds. kiesslinglab.com

Another screening method, the ThermoFAD assay, leverages the natural fluorescence of the FAD cofactor in UGM. nih.gov This thermal shift assay measures changes in the melting temperature of the enzyme upon compound binding, with an increase in melting temperature indicating a potential inhibitor. nih.gov A screen of a kinase inhibitor library using this method successfully identified flavopiridol (B1662207) as a non-competitive inhibitor of A. fumigatus UGM. nih.gov

An in situ screening approach has also been developed, combining the synthesis of a focused library of compounds with a direct fluorescence polarization assay in a 384-well plate format. rsc.org This method led to the identification of enamide structures as a new class of UGM inhibitors. rsc.org

Inhibitor Discovery Method Assay Principle Identified Inhibitor Class/Example Target Organism
High-Throughput Screening (Fluorescence Polarization) Measures displacement of a fluorescent probe from the UGM active site. kiesslinglab.comHeterocycles with two aromatic substituents. kiesslinglab.comKlebsiella pneumoniae kiesslinglab.com
High-Throughput Screening (ThermoFAD) Detects ligand binding by measuring the change in enzyme melting temperature via FAD fluorescence. nih.govFlavopiridol. nih.govAspergillus fumigatus nih.gov
In situ Combinatorial Screening Combines library synthesis and direct fluorescence polarization assay for rapid screening. rsc.orgEnamide structures. rsc.orgMycobacterium tuberculosis rsc.org
Rational Design (Transition-State Mimics) Design of molecules that mimic the charge and shape of the catalytic transition state. nih.govSulfonium and selenonium ions. nih.govMycobacterium tuberculosis nih.gov

Targeting Galactofuranosyltransferases (GalfTs) for Antimicrobial Strategies

Following the synthesis of UDP-Galf by UGM, galactofuranosyltransferases (GalfTs) are responsible for transferring the Galf moiety to acceptor molecules, leading to the formation of essential galactan polymers in the cell wall of organisms like Mycobacterium tuberculosis. nih.gov These enzymes represent another critical control point in the galactofuranose pathway and are therefore attractive targets for antimicrobial development. nih.gov

Strategies to inhibit GalfTs often involve the use of modified UDP-Galf analogs. For example, derivatives of UDP-Galf modified at the C-5 and C-6 positions have been synthesized chemoenzymatically. nih.gov These compounds were shown to inhibit the formation of mycobacterial galactan in cell-free assays. nih.gov Their mechanism of action involves being incorporated into the growing polysaccharide chain by the GalfTs, which then terminates further elongation, creating "dead-end" intermediates. nih.gov This approach not only validates GalfTs as a viable target but also provides chemical probes to study the mechanism of galactan assembly. nih.gov

Strategies for Developing Inhibitors Specific to GalfTs

Galactofuranosyltransferases (GalfTs) are crucial enzymes that catalyze the transfer of Galf from the donor substrate, UDP-Galf, to acceptor molecules, playing a key role in the formation of the galactan chain in the cell walls of pathogens like Mycobacterium tuberculosis. nih.gov The inhibition of these enzymes presents a viable strategy for developing novel anti-TB drugs. nih.gov

Current strategies for designing inhibitors for GalfTs, such as GlfT2, primarily focus on mimicking the enzyme's donor, acceptor, or transition-state substrates. nih.gov One approach involves creating glycomimetic compounds that disrupt the hydrogen-bonding interactions with the enzyme's catalytic site through modifications at the 6-OH position. nih.gov

A significant challenge with substrate-mimicking inhibitors is their poor cell membrane permeability due to the polar sugar moiety and the charged diphosphate (B83284) group. nih.gov To address this, a novel strategy involves replacing the diphosphate group of UDP-Galf with amino acids. For instance, sugar-amino acid-nucleosides using tryptophan and histidine to replace the diphosphate moiety have demonstrated inhibitory activity against GlfT2. nih.gov

Furthermore, developing efficient synthetic routes to produce a variety of acceptor substrates is a critical chemical biology approach. nih.gov This allows for a detailed investigation of the mechanism and activity of GalfTs, which can inform the design of more effective inhibitors. nih.gov However, targeting GalfTs for drug design can be challenging due to the presence of multiple GalfTs in some organisms, which may lead to redundancy. nih.gov

StrategyDescriptionExample
Substrate Mimicry Designing molecules that resemble the natural substrates (donor, acceptor, or transition state) of GalfTs to block the active site.Glycomimetic compounds with modifications at the 6-OH position to disrupt hydrogen bonding. nih.gov
Improving Cell Permeability Modifying inhibitors to enhance their ability to cross the cell membrane of the target pathogen.Replacing the polar diphosphate group of UDP-Galf mimics with basic amino acids like tryptophan or histidine. nih.gov
Synthetic Acceptor Development Chemical synthesis of diverse acceptor molecules to probe the enzyme's mechanism and identify structural features crucial for inhibition.A divergent and modular synthetic strategy to create various glycolipid acceptors for GlfT2. nih.gov

Biotechnological Applications of Galactofuranose Pathway Enzymes

The enzymes of the galactofuranose pathway are of considerable interest for various biotechnological applications. mdpi.com Advances in modern biotechnology and recombinant DNA technology have made it possible to produce these glycoenzymes in an economically viable manner. mdpi.com These enzymes can serve as innovative biocatalysts for the synthesis of specific carbohydrate structures that are in demand in the food, feed, and pharmaceutical industries. mdpi.com

The elucidation of the molecular details of galactofuranose biosynthesis in industrially relevant fungi, such as Aspergillus niger, opens up new avenues for both red (medical) and white (industrial) biotechnology. universiteitleiden.nl For example, understanding and engineering these pathways could lead to the production of novel biomaterials or modifications of protein glycosylation for therapeutic proteins produced in fungal systems. universiteitleiden.nl The enzymes, once cloned, overexpressed, and well-characterized, can be utilized as biocatalysts for specific synthetic purposes. mdpi.com

Emerging Challenges and Future Perspectives in Galactofuranose Research

Despite the progress in understanding galactofuranose metabolism, several challenges remain. A primary challenge is the complete elucidation of the entire biosynthetic pathway and the specific functions of the various Galf-containing glycoconjugates in different organisms. universiteitleiden.nl While GalfTs are therapeutic targets, the redundancy of these enzymes in some pathogens complicates the development of effective inhibitors. nih.gov

Another significant hurdle is the chemical synthesis of UDP-Galf, the donor substrate for GalfTs. The enzymatic synthesis from its pyranose counterpart is often inefficient, and the chemical synthesis is hampered by the instability of the galactofuranose donor. kiesslinglab.com

Future research is directed towards overcoming these challenges and exploring new opportunities. A promising therapeutic strategy is to target other enzymes in the pathway, such as UDP-galactopyranose mutase (UGM). UGM is considered a more attractive drug target because it is the sole enzyme responsible for producing UDP-Galf, has a unique chemical mechanism, and lacks a human homolog. nih.govpnas.org

The discovery of a novel GDP-l-galactose mutase, MtdL, which synthesizes the rare L-isomer of galactofuranose, presents a new potential target for antimicrobial drug development. pnas.org Furthermore, the use of galactofuranose-coated gold nanoparticles has been shown to elicit a pro-inflammatory response, suggesting potential applications in immunology and vaccine development. universiteitleiden.nl The continued investigation into the enzymes of the galactofuranose pathway holds the potential to yield new therapeutic agents and biotechnological tools.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing UDP-α-D-galactofuranose(2−) in vitro, and how can purity be validated?

  • Methodology : Synthesis typically involves enzymatic pathways using galactofuranosyltransferases (e.g., GlfT2 in mycobacteria) or chemical glycosylation with uridine diphosphate (UDP) donors. Purification requires ion-exchange chromatography followed by HPLC (C18 reverse-phase columns) to isolate the anionic form. Validation includes mass spectrometry (MS) for molecular weight confirmation and 1H^{1}\text{H}-/13C^{13}\text{C}-NMR to verify stereochemistry .
  • Quality Control : Pharmacopeial standards (USP-NF) recommend testing for residual solvents (via GC-MS) and endotoxins (LAL assay) to ensure compliance with biological use protocols .

Q. Which analytical techniques are most reliable for detecting UDP-α-D-galactofuranose(2−) in biological matrices?

  • Detection Workflow :

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize mobile phase (e.g., ammonium acetate buffer, pH 6.8) for ion-pairing to enhance retention of the charged species.
  • Enzymatic Assays : Use galactofuranose-specific enzymes (e.g., galactofuranosidase) coupled with colorimetric detection (e.g., NADH/NAD+^+ redox reactions).
    • Validation : Calibration curves must cover physiologically relevant concentrations (1 nM–10 µM), with recovery rates ≥90% in spiked samples .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported substrate specificity of galactofuranosyltransferases for UDP-α-D-galactofuranose(2−)?

  • Experimental Design :

Comparative Kinetic Studies : Measure KmK_m and VmaxV_{max} of GlfT2 isoforms across species (e.g., Mycobacterium tuberculosis vs. Aspergillus fumigatus) under standardized conditions (pH 7.4, 37°C).

Structural Analysis : Use X-ray crystallography or cryo-EM to compare active-site conformations when bound to UDP-α-D-galactofuranose(2−) vs. UDP-α-D-galactopyranose.

  • Data Interpretation : Apply statistical models (e.g., ANOVA for inter-species variance) and molecular dynamics simulations to assess binding affinity discrepancies .

Q. What strategies mitigate challenges in quantifying UDP-α-D-galactofuranose(2−) turnover rates in live-cell systems?

  • Approach :

  • Isotopic Labeling : Use 13C^{13}\text{C}-galactose tracers to track metabolic flux via LC-MS.
  • Genetic Knockdown : CRISPR-Cas9 silencing of competing pathways (e.g., UDP-glucose epimerases) to reduce background noise.
    • Controls : Include null mutants (e.g., galactofuranosyltransferase-deficient strains) and inhibitor-treated samples (e.g., cerulenin to block fatty acid synthesis, which may interfere with membrane-bound enzymes) .

Q. How should conflicting data on the role of UDP-α-D-galactofuranose(2−) in host-pathogen interactions be systematically analyzed?

  • Meta-Analysis Framework :

Literature Review : Aggregate data from proteomic (e.g., host lectin binding) and transcriptomic (e.g., bacterial virulence gene expression) studies.

Contradiction Resolution : Apply Bradford-Hill criteria to assess causality (e.g., dose-response consistency across infection models).

  • Ethical Validation : Ensure animal or human cell studies comply with institutional review board (IRB) protocols, particularly for virulence-related work .

Methodological Best Practices

  • Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw datasets via repositories like Zenodo .
  • Instrument Calibration : Regularly validate LC-MS systems with USP reference standards to minimize drift in sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.